molecular formula C21H20NO6- B12354571 L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester

Cat. No.: B12354571
M. Wt: 382.4 g/mol
InChI Key: GVVDKFNHFXLOQY-SFHVURJKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of Fmoc-L-glutamic acid γ-methyl ester is defined by its C₂₁H₂₁NO₆ composition and 383.4 g/mol molecular weight. The L-configuration at the α-carbon (S stereochemistry) is preserved through synthesis, as confirmed by optical rotation measurements. The Fmoc group shields the α-amino group via a carbamate linkage, while the γ-carboxylic acid is esterified with a methyl group to enhance solubility in organic solvents like dimethylformamide (DMF).

Key Structural Features:

  • Backbone : A pentanoic acid framework with an α-amino group and γ-carboxylic acid side chain.
  • Protective Groups :
    • Fmoc: 9-Fluorenylmethyloxycarbonyl moiety at the α-amino position.
    • Methyl ester: Methoxy group at the γ-carboxyl.
  • Stereochemistry : The α-carbon retains the L-configuration (S), critical for biological activity in peptides.
Table 1: Molecular Descriptors of Fmoc-L-Glutamic Acid γ-Methyl Ester
Property Value Source
Molecular Formula C₂₁H₂₁NO₆
Molecular Weight 383.4 g/mol
Optical Rotation (α) -10 ± 2° (C=2 in MeOH)
IUPAC Name (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid

The esterification of the γ-carboxyl group reduces polarity, facilitating compatibility with SPPS protocols. Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of racemization, with distinct chemical shifts for the Fmoc aromatic protons (δ 7.3–7.8 ppm) and methyl ester (δ 3.6 ppm).

Properties

Molecular Formula

C21H20NO6-

Molecular Weight

382.4 g/mol

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoate

InChI

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/p-1/t18-/m0/s1

InChI Key

GVVDKFNHFXLOQY-SFHVURJKSA-M

Isomeric SMILES

COC(=O)[C@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

COC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthesis via Sequential Esterification and Fmoc Protection

Methyl Esterification of L-Glutamic Acid

The synthesis begins with the selective esterification of L-glutamic acid at the γ-carboxyl group. A widely adopted method involves sulfuric acid-catalyzed esterification in methanol. In a representative protocol, L-glutamic acid (25 g, 0.13 mol) is dissolved in methanol (250 mL) with concentrated H₂SO₄ (7 mL, 0.13 mol) as both a catalyst and dehydrating agent. The reaction proceeds at 30°C for 1 hour, achieving >98% conversion to L-glutamic acid-5-methyl ester. Excess H₂SO₄ is neutralized using Ba(OH)₂, followed by methanol recovery via distillation. The crude product is recrystallized at 10°C to yield 17.8 g (60% yield) of pure L-glutamic acid-5-methyl ester.

Key Optimization Parameters:

  • Catalyst Loading: H₂SO₄ at 3–20 mol% relative to glutamic acid minimizes side reactions while maintaining reaction efficiency.
  • Temperature Control: Reactions above 30°C risk di-ester formation, reducing selectivity for the γ-methyl ester.

Fmoc Group Introduction

The amino group of L-glutamic acid-5-methyl ester is subsequently protected using fluorenylmethyloxycarbonyl (Fmoc) reagents. Two primary strategies are employed:

Fmoc-OSu Coupling

Fmoc-OSu (74 g) reacts with L-glutamic acid-5-methyl ester in dioxane/water under alkaline conditions (pH 8–9). The reaction proceeds for 8 hours at room temperature, yielding Fmoc-Glu(OMe)-OH with 85–90% purity. Post-reaction workup includes HCl acidification, ethyl acetate extraction, and recrystallization to achieve >98% purity.

Fmoc-Cl Activation

Alternative protocols use Fmoc-Cl in dichloromethane with N-methylmorpholine as a base. This method achieves faster coupling (2–4 hours) but requires strict anhydrous conditions to prevent hydrolysis of the methyl ester.

Comparative Efficiency:

Parameter Fmoc-OSu Method Fmoc-Cl Method
Reaction Time 8 hours 2–4 hours
Yield 88% 75–80%
Purity Post-Workup 98% 95%

Copper-Mediated Selective Deprotection

Intermediate Formation with Copper Salts

A patent-pending method bypasses traditional esterification by leveraging copper ions for selective deprotection. L-Glutamic acid di-tert-butyl ester (Glu(OtBu)₂, 60 g) reacts with CuSO₄·5H₂O (57.9 g) in water at 50°C for 12 hours, forming a copper complex, Cu[Glu(OtBu)]ₓ (x = 1–2). This step selectively removes the 1-tert-butyl ester, leaving the 5-tert-butyl group intact.

Decoppering and Methyl Esterification

The copper complex is treated with Na₂EDTA·2H₂O (86 g) in dioxane to liberate Glu(OtBu). Subsequent transesterification with methanol and H₂SO₄ converts the 5-tert-butyl ester to the methyl ester, followed by Fmoc protection as described in Section 1.2.

Advantages:

  • Scalability: The copper-mediated route simplifies purification, enabling batch sizes >1 kg.
  • Cost Reduction: Eliminates chromatographic separation, cutting production costs by 30%.

Solid-Phase Peptide Synthesis (SPPS) Integration

On-Resin Esterification

In SPPS applications, Fmoc-Glu(OMe)-OH is often incorporated directly into growing peptide chains. The methyl ester group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF). Post-synthesis, the ester is hydrolyzed using LiOH/THF/water (1:2:1 v/v) to regenerate the free γ-carboxyl group.

Side Reaction Mitigation

Unprotected glutamic acid residues risk aspartimide formation during prolonged coupling steps. Research confirms that Fmoc-Glu(OMe)-OH reduces aspartimide byproducts from 15% to <2% in model peptides.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for continuous esterification and Fmoc protection. A pilot study achieved 92% yield with residence times <30 minutes, compared to 8 hours in batch reactors.

Solvent Recycling Systems

Methanol recovery rates exceed 95% in closed-loop systems, reducing waste and production costs.

Analytical Characterization

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) reveals:

  • Main Peak: Fmoc-Glu(OMe)-OH (retention time 12.3 min)
  • Impurities: <0.5% Fmoc-OH (8.1 min), <0.3% di-ester (15.8 min)

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc ArH), 7.68 (t, 2H, Fmoc ArH), 7.42 (t, 2H, Fmoc ArH), 4.32 (m, 1H, α-CH), 3.61 (s, 3H, OCH₃).
  • Optical Rotation: [α]D²⁰ = -10 ± 2° (c = 2 in MeOH).

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Peptide Coupling: Carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Fmoc Removal: L-Glutamic acid derivatives with exposed amino groups.

    Peptide Coupling: Peptides with L-glutamic acid residues.

    Hydrolysis: L-Glutamic acid

Scientific Research Applications

The structure of Fmoc-L-glutamic acid methyl ester includes a fluorenylmethoxycarbonyl group that serves as a protecting group for the amino functionality during peptide synthesis.

Peptide Synthesis

Fmoc-L-glutamic acid methyl ester is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group, facilitating the sequential addition of amino acids to form peptides.

Case Study: Peptide Synthesis Efficiency

A study demonstrated that using Fmoc-L-glutamic acid methyl ester in SPPS resulted in high yields and purity of synthesized peptides compared to traditional methods. The efficiency of the synthesis process was attributed to the stability of the Fmoc protecting group under various coupling conditions .

Drug Delivery Systems

The compound has been investigated for its role in developing prodrugs aimed at targeted delivery of therapeutic agents. Its ability to enhance solubility and stability in biological systems makes it a candidate for improving drug bioavailability.

Case Study: Tumor-Targeted Prodrugs

Research involving tumor-targeted delivery systems highlighted that prodrugs synthesized using Fmoc derivatives exhibited improved stability in plasma and enhanced uptake in tumor cells. The study found that these prodrugs could deliver active compounds more effectively than their non-modified counterparts, leading to higher cytotoxicity against cancer cells .

Bioconjugation Techniques

Fmoc-L-glutamic acid methyl ester is also employed in bioconjugation strategies, where it serves as a linker between various biomolecules. This application is crucial for designing therapeutic agents that require specific targeting mechanisms.

Case Study: Bioconjugate Formation

In a study focusing on bioconjugates, researchers successfully used Fmoc-L-glutamic acid methyl ester to attach therapeutic peptides to antibodies, enhancing the specificity and efficacy of treatment against specific cancer types. The conjugation maintained the biological activity of both components while improving pharmacokinetic properties .

Mechanism of Action

The primary mechanism of action of L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino group is free to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the efficient synthesis of peptides with high purity and yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of structurally related Fmoc-protected glutamic acid esters, focusing on ester groups, physicochemical properties, and applications.

Structural and Functional Comparison

Compound Name CAS Number Ester Group(s) Molecular Formula Molecular Weight (g/mol) Key Features
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester 175452-89-8 Methyl (γ) C21H21NO6 383.4 - Methyl ester provides moderate stability.
- Requires alkaline hydrolysis for deprotection .
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester 71989-18-9 tert-Butyl (γ) C24H27NO6 425.5 - tert-Butyl ester enhances solubility in organic solvents.
- Acid-labile; removed with trifluoroacetic acid (TFA) .
5-tert-Butyl 1-Pentafluorophenyl N-Fmoc-L-glutamate 86061-04-3 tert-Butyl (γ), Pentafluorophenyl (α) C30H26F5NO6 591.5 - Pentafluorophenyl (Pfp) ester acts as a reactive leaving group for active ester coupling.
- Used in fragment condensation strategies .
1-Allyl N-Fmoc-L-glutamate 144120-54-7 Allyl (γ) C23H23NO6 409.4 - Allyl ester is removed via palladium-catalyzed deprotection under neutral conditions.
- Ideal for orthogonal protection schemes .
L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester 122350-52-1 Benzyl (γ) C27H25NO6 459.5 - Benzyl ester requires hydrogenolysis (H2/Pd) for cleavage.
- Less commonly used due to harsh deprotection conditions .

Research Findings and Trends

  • Synthetic Efficiency : Allyl and tert-butyl esters dominate modern peptide synthesis due to their orthogonal deprotection strategies, while methyl esters are less favored in complex sequences .
  • Emerging Applications : Pfp esters are increasingly used in fragment condensation for large peptides, leveraging their high reactivity and compatibility with Fmoc chemistry .

Biological Activity

L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester (Fmoc-L-Glu-OMe) is a derivative of the amino acid L-glutamic acid, which plays a significant role in various biological processes, particularly in neurotransmission and cellular metabolism. This compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) protective group, commonly utilized in peptide synthesis to protect the amino group during chemical reactions. The following sections detail its synthesis, biological activity, and potential therapeutic applications.

Molecular Structure and Characteristics

  • Molecular Formula : C₂₀H₁₉NO₆
  • Molar Mass : Approximately 383.39 g/mol
  • Appearance : White to almost white powder or crystalline solid
  • Solubility : Soluble in organic solvents like methanol

The synthesis of Fmoc-L-Glu-OMe typically involves multiple steps to ensure the selective modification of functional groups while maintaining the integrity of the core structure. The Fmoc group allows for selective deprotection under mild conditions, facilitating its use in peptide synthesis and other complex organic reactions.

Biological Activity

Role in Neurotransmission
L-glutamic acid is recognized as a key excitatory neurotransmitter in the central nervous system. It plays a vital role in synaptic transmission and plasticity, influencing cognitive functions such as learning and memory. Derivatives like Fmoc-L-Glu-OMe are believed to exhibit similar biological activities due to their structural similarities to L-glutamic acid.

Influence on Synaptic Plasticity
Research indicates that glutamic acid derivatives can modulate synaptic plasticity and neuronal signaling pathways. These compounds may interact with glutamate receptors, which are crucial for synaptic transmission. Studies have shown that modifications such as the Fmoc group can affect binding affinities to these receptors, potentially enhancing their pharmacological properties .

Therapeutic Implications

Potential Neuroprotective Effects
Emerging studies suggest that Fmoc-L-Glu-OMe may possess neuroprotective properties, making it a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to influence glutamate signaling pathways could provide insights into developing new therapeutic agents aimed at mitigating neurodegenerative conditions.

Table 1: Summary of Key Studies on Fmoc-L-Glu-OMe

Study ReferenceFindingsImplications
Demonstrated stability and solubility in organic solvents; potential for peptide synthesis.Useful in synthetic organic chemistry.
Investigated interactions with glutamate receptors; indicated potential neuroprotective effects.Suggests therapeutic applications in neurology.
Explored binding affinities; showed modifications enhance receptor interactions.Enhances understanding of drug design for CNS targets.

Q & A

Q. What are the key synthetic steps for preparing this Fmoc-protected glutamic acid derivative?

The synthesis typically involves:

Allyl esterification of D-glutamic acid to protect the carboxyl group.

Fmoc protection of the α-amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride.

Selective reduction of the allyl ester to an aldehyde using diethylaluminum hydride (DEBAL).

Reductive amination with amino acid derivatives (e.g., L-valine-OtBu) and subsequent cyclization .
Chromatographic purification (silica gel, EtOAc/hexane) is critical for isolating intermediates .

Q. How is the compound characterized for purity and structural integrity?

Analytical methods include:

  • NMR spectroscopy : Confirms stereochemistry and functional group integrity (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) .
  • Mass spectrometry : ESI-HRMS or MALDI-TOF validates molecular weight (e.g., [M-H]⁻ at m/z 600.1787 for a related Fmoc-threonine derivative) .
  • HPLC : Monitors reaction progress and purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase peptide synthesis (SPPS) using this compound?

  • Coupling reagents : Use HBTU/HOBt or DIC/Oxyma Pure for efficient activation of the carboxyl group .
  • Solvent systems : Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility.
  • Monitoring : Track coupling completion via Kaiser test or FT-IR for free amine detection. Incomplete coupling may require double couplings or elevated temperatures .

Q. What strategies mitigate side reactions during Fmoc deprotection?

  • Deprotection conditions : Use 20% piperidine in DMF (v/v) for 10–30 minutes. Prolonged exposure may hydrolyze methyl esters .
  • By-product removal : Wash resins thoroughly with DMF and DCM to eliminate dibenzofulvene-piperidine adducts .
  • Temperature control : Perform deprotection at 0–4°C for acid-sensitive peptides .

Q. How do steric effects influence the incorporation of this derivative into constrained peptides?

  • Steric hindrance : The Fmoc group and methyl ester create steric bulk, requiring optimized spatial arrangements for cyclization.
  • Backbone modification : Use lactam bridges or proline mimics to stabilize secondary structures (e.g., β-sheets) .
  • Computational modeling : Molecular dynamics simulations predict conformational stability of peptide-Fmoc interactions .

Safety and Handling

Q. What safety precautions are necessary given its toxicity profile?

  • Hazard classification : Acute toxicity (Category 4) for oral, dermal, and inhalation exposure .
  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation.
  • Emergency protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in reported yields for Fmoc-glutamic acid derivatives?

  • Reagent purity : Ensure anhydrous conditions for DEBAL reductions to avoid side reactions .
  • Chromatographic variability : Adjust solvent polarity (e.g., 10–40% EtOAc in hexane) for better separation of diastereomers .
  • By-product analysis : LC-MS identifies hydrolyzed esters or oxidized aldehydes, requiring revised protection strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.